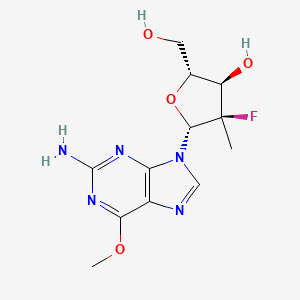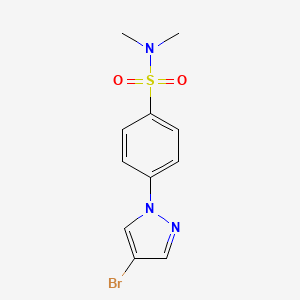
Methyl 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylate” is a compound that belongs to the class of tetrahydroisoquinolines . Tetrahydroisoquinolines are an important structural motif of various natural products and therapeutic lead compounds . They have garnered significant attention due to their broad range of applications in asymmetric catalysis as chiral scaffolds .
Synthesis Analysis
The synthesis of tetrahydroisoquinolines has been a subject of considerable research interest. Traditional approaches to the synthesis of C (1)-substituted tetrahydroisoquinolines include the use of harsh conditions or preassembled substrates . Recently, transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C (sp3)–H bond of tetrahydroisoquinoline with various nucleophiles have been explored .Molecular Structure Analysis
The molecular structure of tetrahydroisoquinolines is characterized by a bicyclic ring system containing a nitrogen atom . This structure is also available as a 2d Mol file or as a computed 3d SD file .Chemical Reactions Analysis
Tetrahydroisoquinolines can undergo various chemical reactions. In particular, reactions involving isomerization of iminium intermediate (exo/endo isomerization) are highlighted . Also, multicomponent reactions (MCRs) are considered as powerful strategies in organic synthesis for the generation of molecular diversity and complexity .Physical And Chemical Properties Analysis
The physical and chemical properties of tetrahydroisoquinolines vary depending on their specific structure. For example, 1,2,3,4-Tetrahydroisoquinoline has a melting point of −30 °C, a boiling point of 232-233 °C, and a density of 1.064 g/mL at 25 °C .Wissenschaftliche Forschungsanwendungen
Neurodegenerative Disease Research
This compound is part of the tetrahydroisoquinoline (THIQ) class, which has shown potential in the treatment of neurodegenerative disorders. The THIQ scaffold is being explored for its neuroprotective properties, which could lead to new therapeutic agents for diseases like Parkinson’s and Alzheimer’s .
Infectious Disease Treatment
Researchers are investigating the antibacterial and antifungal activities of THIQ analogs. Methyl 4,4-dimethyl-THIQ-8-carboxylate could serve as a lead compound for developing new medications to combat resistant strains of various pathogens .
Synthetic Medicinal Chemistry
The compound’s structure is conducive to synthetic modifications, making it a valuable scaffold in medicinal chemistry. It can be used to create a variety of derivatives with potential pharmacological activities .
Structural–Activity Relationship (SAR) Studies
Due to its diverse biological activities, this compound is ideal for SAR studies, which can help in understanding the relationship between the chemical structure and biological activity, leading to the optimization of drug candidates .
Enzyme Inhibitor Development
The THIQ core structure is found in many enzyme inhibitors. Methyl 4,4-dimethyl-THIQ-8-carboxylate could be used to develop inhibitors that are more selective and potent, with applications in treating various diseases .
Receptor Ligand Synthesis
This compound can be used to synthesize potent receptor ligands. Such ligands have applications in studying receptor functions and could lead to the discovery of new drugs .
Optimization of Therapeutic Peptides
The compound can act as a conformationally restricted analog of phenylalanine, which is often used in the design of therapeutic peptides. This can result in increased bioavailability, selectivity, and potency of peptide-based drugs .
Heterocyclic Compound Synthesis
As a synthetic intermediate, Methyl 4,4-dimethyl-THIQ-8-carboxylate is used in the synthesis of biologically active heterocyclic compounds. These compounds have a wide range of applications, including the treatment of cancer and other disorders .
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
It’s structurally similar compound, 1-methyl-1,2,3,4-tetrahydroisoquinoline, has been reported to have neuroprotective activity .
Mode of Action
It’s structurally similar compound, 1-methyl-1,2,3,4-tetrahydroisoquinoline, has been shown to prevent the neurotoxic effect of 1-methyl-4-phenylpyridinium ion (mpp (+)) and other endogenous neurotoxins .
Biochemical Pathways
It’s structurally similar compound, 1-methyl-1,2,3,4-tetrahydroisoquinoline, has been reported to antagonize the behavioral and biochemical effects of dopaminergic neurodegeneration induced by numerous experimental neurotoxins .
Eigenschaften
IUPAC Name |
methyl 4,4-dimethyl-2,3-dihydro-1H-isoquinoline-8-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-13(2)8-14-7-10-9(12(15)16-3)5-4-6-11(10)13/h4-6,14H,7-8H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABAKCQGVRNKARJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCC2=C(C=CC=C21)C(=O)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80745265 |
Source


|
| Record name | Methyl 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80745265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1203683-50-4 |
Source


|
| Record name | Methyl 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80745265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


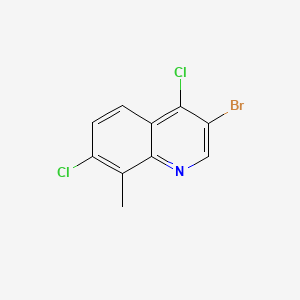


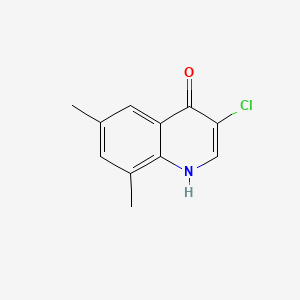


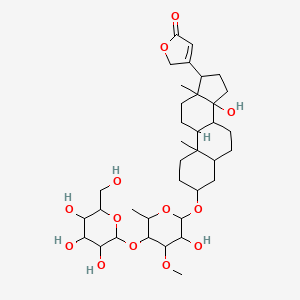

![tert-Butyl 5-bromo-7-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B598406.png)
